

Technical Comparison Guide: Infrared (IR) Spectroscopy of 4-Chlorophenylalanine Ethyl Ester

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Compound of Interest

Compound Name: 4-Chlorophenylalanine ethyl ester

CAS No.: 38964-54-4

Cat. No.: B13564404

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Executive Summary & Spectral Architecture

Compound: **4-Chlorophenylalanine Ethyl Ester** (typically handled as the Hydrochloride Salt, CAS: 52031-05-7) Primary Application: Synthesis monitoring (Esterification verification) and purity assessment.^{[1][2]} Key Differentiator: The spectroscopic shift from the broad, H-bonded carbonyl of the carboxylic acid precursor to the sharp, high-frequency carbonyl of the ethyl ester.

Spectral Fingerprint Table

The following data synthesizes characteristic vibrational modes for p-substituted phenylalanine esters.

Functional Group	Wavenumber ()	Intensity	Vibrational Mode Assignment
Ester Carbonyl	1735 – 1750	Strong (Sharp)	stretching.[1][3][4] Critical ID peak. Significantly higher frequency than the precursor acid (~1710).[1]
Ammonium Salt	2800 – 3100	Broad/Strong	stretching of (if HCl salt).[1] Overlaps with alkyl stretches.[5]
Alkyl Backbone	2950 – 2980	Medium	stretching (asymmetric) of the ethyl group ([1]).[1]
Aromatic Ring	1590 – 1605	Medium	skeletal vibrations of the benzene ring.[1]
Aromatic Ring	1490 – 1500	Medium	skeletal vibrations (Characteristic of benzenoid systems). [1]
Ester C-O	1180 – 1250	Strong	asymmetric stretching. [1] "Rule of Three" peak #2.[6]
Aryl Chloride	1085 – 1095	Medium/Weak	stretching.[1] Often

obscured, but
diagnostic if resolved.
[4]

Para-Substitution

800 – 850

Strong

out-of-plane (oop)
bending.[1] Diagnostic
for p-disubstituted
benzene (2 adjacent
H's).

Comparative Performance Analysis

This section objectively compares the IR profile of the target product against its primary "alternatives"—the starting material (Precursor) and the Free Base form.[1]

Comparison A: Synthesis Monitoring (Acid vs. Ester)

Objective: Confirming the completion of esterification (conversion of 4-chlorophenylalanine to its ethyl ester).

Feature	Precursor: 4-Chlorophenylalanine (Free Acid)	Product: 4-Chlorophenylalanine Ethyl Ester	Diagnostic Insight
Carbonyl Region	1700–1720 (Broad) Lower frequency due to strong dimer H-bonding.	1735–1750 (Sharp) Higher frequency; loss of H-bond dimerization. ^[1]	Primary Success Indicator. A shift of +20-30 confirms ester formation. ^[1]
Hydroxyl Region	2500–3300 (Very Broad) "O-H trough" characteristic of carboxylic acids. ^[1]	Absent The broad O-H trough disappears. ^[7] (Note: may still cause broadening, but the shape changes). ^[1]	Secondary Indicator. Disappearance of the "carboxylic acid beard."
Fingerprint	No strong C-O-C bands.	1180–1250 Strong ester C-O stretches appear. ^[1]	Confirms the ester linkage.

Comparison B: Salt Form vs. Free Base

Objective: Determining if the product has been successfully neutralized or exists as the hydrochloride salt.

- Hydrochloride Salt (): Shows a complex, broad absorption band between 2600–3100 (often called the "ammonium band") due to multiple H-bonding environments.^[1]
- Free Base (): Shows distinct, sharper doublets (asymmetric/symmetric stretches) around 3300–3400.^[1]

- Decision: For stability, the HCl salt is preferred in drug development. IR confirms this by the absence of the sharp >3300 doublet and presence of the broad ammonium band.

Experimental Protocol: In-Process Control (IPC)

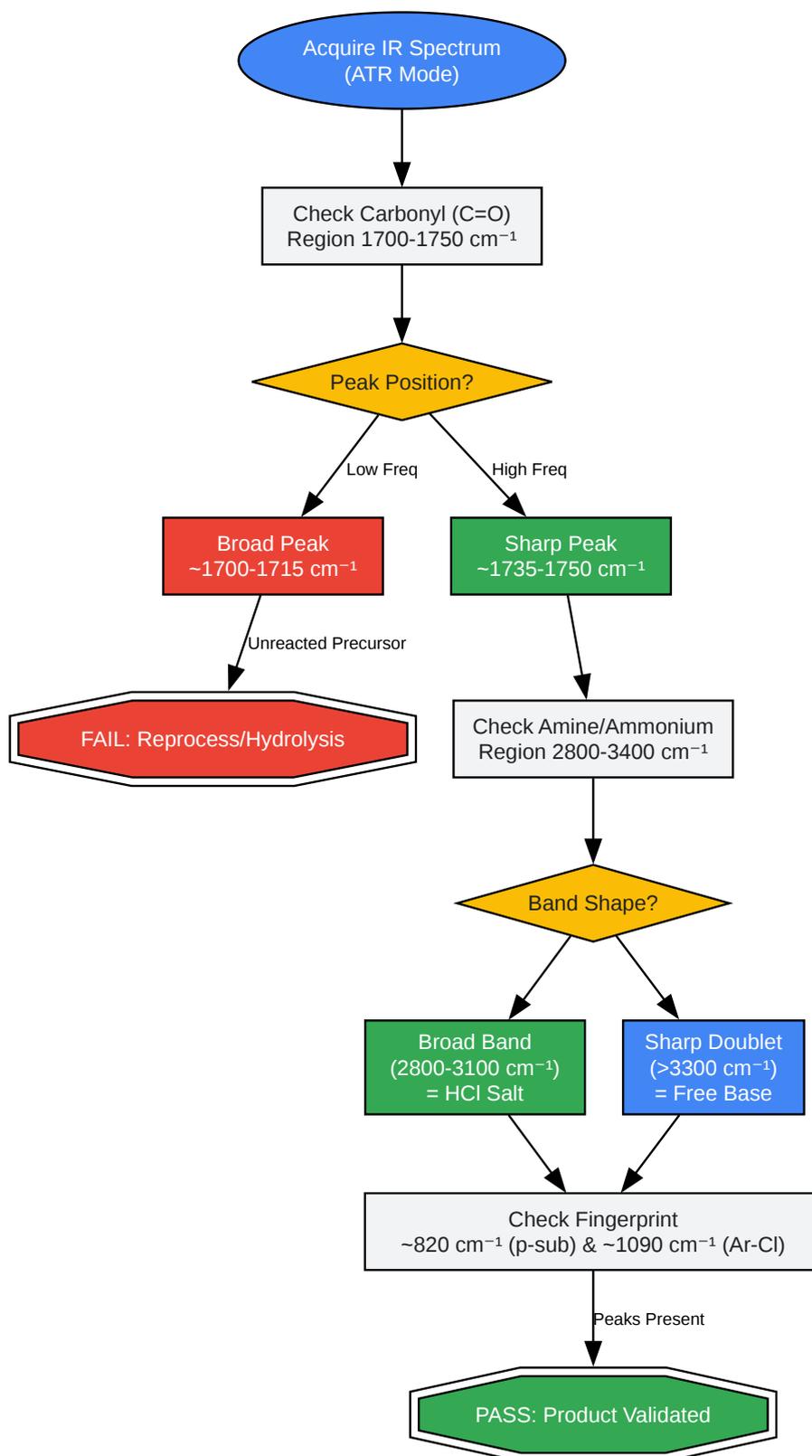
Method: Attenuated Total Reflectance (ATR) FTIR. Rationale: ATR requires minimal sample prep, preventing moisture absorption (hygroscopicity) which is common with amino acid ester salts.[1]

Step-by-Step Workflow

- Background Collection: Clean the Diamond/ZnSe crystal with isopropanol. Collect air background (32 scans, 4 resolution).
- Sample Loading: Place ~5-10 mg of solid **4-chlorophenylalanine ethyl ester** HCl onto the crystal.
- Compression: Apply pressure using the anvil until the "Force Gauge" is in the green zone (ensure intimate contact).[1]
- Acquisition: Scan sample (32 scans).
- Data Processing: Apply baseline correction if necessary. Do not smooth initially, as this may obscure the weak Aryl-Cl band.
- Validation Criteria:
 - Pass: Peak at ~1740 exists; Peak at ~1710 is absent (or <5% relative intensity).[1]
 - Fail: Significant shoulder at 1710 (indicates unreacted acid or hydrolysis).[1]

Visual Logic: Quality Control Decision Tree

The following diagram illustrates the logical flow for validating the product identity using the spectral data described above.



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Caption: Logical workflow for validating **4-chlorophenylalanine ethyl ester** synthesis via IR spectroscopy, distinguishing between precursor, salt form, and final product.

References

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